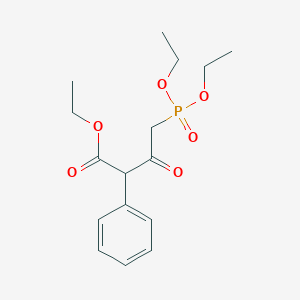
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group, a phenyl ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite attacks the carbonyl carbon of the ethyl acetoacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 3-(Diethoxyphosphoryl)-3,3-difluoropyruvate
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
Comparison: Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-phenylbutanoate is unique due to its specific structural features, such as the presence of a phenyl ring and a butanoate ester. This distinguishes it from other phosphonate esters, which may lack these functional groups.
Properties
Molecular Formula |
C16H23O6P |
|---|---|
Molecular Weight |
342.32 g/mol |
IUPAC Name |
ethyl 4-diethoxyphosphoryl-3-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C16H23O6P/c1-4-20-16(18)15(13-10-8-7-9-11-13)14(17)12-23(19,21-5-2)22-6-3/h7-11,15H,4-6,12H2,1-3H3 |
InChI Key |
LCEVKJLWGZCODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)CP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















